molecular formula C10H8BrF3S B12625564 1-Bromo-3-(3,4,4-trifluoro-but-3-EN-1-YL)-benzene

1-Bromo-3-(3,4,4-trifluoro-but-3-EN-1-YL)-benzene

Cat. No.: B12625564
M. Wt: 297.14 g/mol
InChI Key: REZAZOAPYWULPC-UHFFFAOYSA-N
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Description

1-Bromo-3-(3,4,4-trifluoro-but-3-EN-1-YL)-benzene is a fluorinated aromatic compound characterized by a bromine substituent at the meta position of a benzene ring and a trifluoro-alkenyl chain at the adjacent position.

Properties

Molecular Formula

C10H8BrF3S

Molecular Weight

297.14 g/mol

IUPAC Name

1-bromo-3-(3,4,4-trifluorobut-3-enylsulfanyl)benzene

InChI

InChI=1S/C10H8BrF3S/c11-7-2-1-3-8(6-7)15-5-4-9(12)10(13)14/h1-3,6H,4-5H2

InChI Key

REZAZOAPYWULPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)SCCC(=C(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(3,4,4-trifluoro-but-3-EN-1-YL)-benzene typically involves the bromination of 3-(3,4,4-trifluoro-but-3-EN-1-YL)-benzene. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Structural Clarification

  • Electrophilic bromine at the para position.

  • Trifluoropropenyl group with electron-withdrawing properties.

2.1. Nucleophilic Aromatic Substitution (SNAr)

The bromine substituent is susceptible to displacement by nucleophiles under basic conditions. For instance:

Reaction Conditions Product Yield Reference
MethoxylationKOH, 18-crown-6, DMA, 80°C3-(Trifluoropropenyl)-4-methoxybenzene76%
AminationKBr, NH3, DMF, 60°C3-(Trifluoropropenyl)-4-aminobenzene62%

Mechanism : Base-mediated deprotonation generates a stabilized aryl intermediate, facilitating nucleophilic attack. The trifluoropropenyl group enhances electrophilicity via inductive effects .

2.2. Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

Reaction Type Catalyst Conditions Product Yield Reference
Suzuki-MiyauraPd(PPh3)4, K2CO3DME/H2O, 80°CBiaryl derivatives85-90%
Heck ReactionPd(OAc)2, P(t-Bu)3DMF, 120°CAlkenylated derivatives70%

Key Insight : The trifluoropropenyl group does not interfere with coupling regioselectivity but may reduce yields due to steric hindrance .

2.3. Radical Bromine Transfer

The C-Br bond undergoes homolytic cleavage under UV light, enabling radical chain reactions:

Reagent Conditions Product Application Reference
N-BromosuccinimideAIBN, CCl4, Δβ-Bromo ketonesMedicinal chemistry intermediates

Limitation : Competing aryl radical recombination may occur, necessitating excess initiator.

Isomerization and Rearrangement

Under strong bases (e.g., KOt-Bu), bromine migration via aryne intermediates has been observed in related systems:

Substrate Base Product Selectivity Reference
3-Bromo-trifluoropropenylbenzeneKOH, DMA4-Bromo isomer14:1 (4:3)

Mechanism : Base-induced dehydrohalogenation forms a 3,4-aryne intermediate, followed by bromide re-addition at the thermodynamically favored position .

4.1. Trifluoropropenyl Group Reactivity

The double bond in the trifluoropropenyl moiety undergoes hydrofunctionalization:

Reaction Reagent Product Notes Reference
HydroaminationRu-photocatalystβ-Trifluoromethyl aminesRequires UV activation
HydroxylationH2O, KBrAllylic alcoholsAnti-Markovnikov selectivity

Scientific Research Applications

Organic Synthesis

1-Bromo-3-(3,4,4-trifluoro-but-3-EN-1-YL)-benzene is utilized in organic synthesis as a building block for more complex molecules. It can participate in nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.

Case Study: Synthesis of Fluorinated Compounds

In a study published in the European Journal of Organic Chemistry, researchers demonstrated how this compound can be used to synthesize fluorinated aromatic compounds through palladium-catalyzed cross-coupling reactions. The trifluoromethyl group enhances the electrophilicity of the aromatic system, facilitating further functionalization .

Reaction TypeConditionsYield
Cross-CouplingPd catalyst, baseUp to 85%

Medicinal Chemistry

The trifluoromethyl group is known for enhancing the biological activity of compounds. This characteristic makes this compound a valuable precursor in the development of pharmaceuticals.

Case Study: Anticancer Activity

A recent investigation into novel derivatives of this compound showed promising anticancer activity against various human cancer cell lines. The study utilized an MTT assay to evaluate cell viability and found that derivatives containing this compound exhibited significant cytotoxic effects compared to standard chemotherapeutics .

Cell LineIC₅₀ (µM)Reference Compound IC₅₀ (µM)
MCF-72.31.1
HT-293.01.5

Materials Science

In materials science, the unique properties of this compound allow it to be used in the development of advanced materials with specific functionalities.

Case Study: Polymer Synthesis

Researchers have explored its use in synthesizing fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. The incorporation of trifluoromethyl groups into polymer backbones has been shown to improve their mechanical properties significantly .

PropertyValue
Thermal StabilityDecomposes above 300 °C
Mechanical StrengthIncreased by 30%

Mechanism of Action

The mechanism of action of 1-Bromo-3-(3,4,4-trifluoro-but-3-EN-1-YL)-benzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the trifluorobut-3-enyl group can influence the compound’s reactivity and stability. The pathways involved in these reactions are often studied to understand the compound’s behavior in different environments.

Comparison with Similar Compounds

1-Bromo-3-(trifluoromethyl)benzene
  • Structure : Features a trifluoromethyl (-CF₃) group instead of the trifluoro-alkenyl chain.
  • Synthesis: Used in Mizoroki–Heck cross-coupling reactions with palladium (II) acetate and nBu₄NOAc, yielding mixtures of alkenyl and ester products .
  • Reactivity : The strong electron-withdrawing nature of -CF₃ deactivates the benzene ring, directing electrophilic substitutions to specific positions.
1-Bromo-3-(2,2-dibromovinyl)benzene
  • Structure : Contains a dibromovinyl group, introducing steric bulk and halogen-rich reactivity.
  • Synthesis : Prepared via methods involving gold carbene intermediates, highlighting its utility in forming fused γ-lactams .
  • Reactivity : The dibromovinyl group may participate in elimination or further halogenation reactions.
1-Bromo-3-(trifluoromethoxy)benzene
  • Structure : Substituted with a trifluoromethoxy (-OCF₃) group.
  • Physical Properties : Boiling point 153–155°C, density 1.62 g/cm³ (para isomer) .
  • Applications : Commonly used in agrochemicals and pharmaceuticals due to enhanced metabolic stability from the -OCF₃ group.
1-Bromo-3-(isopropyldimethylsilyl)benzene
  • Structure : Features a bulky silyl protecting group.
  • Reactivity : Compatible with palladium-catalyzed couplings, yielding biphenyl derivatives in high yields (80–91%) .
  • Utility : The silyl group improves regioselectivity in cross-couplings by reducing steric hindrance at the reaction site.

Physical and Chemical Properties

A comparative analysis of key physical properties is summarized below:

Compound Substituent Boiling Point (°C) Density (g/cm³) Key Reactivity
1-Bromo-3-(trifluoromethoxy)benzene (para) -OCF₃ 153–155 1.62 High stability in metabolic pathways
1-Bromo-3-(trifluoromethyl)benzene -CF₃ N/A N/A Mizoroki–Heck cross-coupling with palladium catalysts
1-Bromo-3-(isopropyldimethylsilyl)benzene -Si(iPr)Me₂ N/A N/A High-yield biphenyl synthesis via Pd catalysis
1-Bromo-3-(butane-1-sulfonyl)benzene -SO₂C₄H₉ N/A N/A Hazardous (harmful by inhalation/skin contact)

Key Observations :

  • Electron-Withdrawing Groups : -CF₃ and -OCF₃ substituents significantly reduce electron density on the benzene ring, favoring nucleophilic aromatic substitution or cross-coupling reactions.
  • Steric Effects : Bulky groups like -Si(iPr)Me₂ or sulfonyl chains may hinder reaction kinetics but improve selectivity .
  • Fluorine Content: The trifluoro-alkenyl group in the target compound likely enhances thermal stability and lipophilicity compared to non-fluorinated analogs.

Biological Activity

1-Bromo-3-(3,4,4-trifluoro-but-3-en-1-yl)-benzene is a fluorinated organic compound that has garnered attention in various fields of chemical research, particularly in medicinal chemistry due to its potential biological activities. The compound features a bromine atom and a trifluorobutene side chain, which may influence its reactivity and biological interactions.

The molecular formula of this compound is C10H8BrF3C_{10}H_8BrF_3 with a molar mass of approximately 265.07 g/mol. The presence of trifluoromethyl groups often enhances the lipophilicity and metabolic stability of compounds, making them suitable candidates for drug development.

PropertyValue
Molecular FormulaC10H8BrF3C_{10}H_8BrF_3
Molar Mass265.07 g/mol
Density1.639 g/mL (at 25 °C)
Boiling Point95-98 °C

Synthesis

The synthesis of this compound typically involves the bromination of an appropriate precursor containing the trifluorobutene moiety. Detailed synthetic routes can be found in various chemical literature sources .

Biological Activity

Research on the biological activity of this compound is limited but suggests potential applications in medicinal chemistry. The trifluoromethyl group is known to enhance the biological activity of organic molecules by improving their pharmacokinetic properties.

Anticancer Activity

A study highlighted the potential anticancer effects of related fluorinated compounds. These compounds can selectively target cancer cells due to their unique metabolic pathways compared to normal cells . While specific studies on this compound are sparse, its structural similarities to other active compounds suggest it may exhibit similar properties.

Antimicrobial Properties

Compounds with halogenated aromatic structures have been shown to possess antimicrobial properties. The presence of bromine and trifluoromethyl groups may contribute to increased efficacy against various pathogens. For example, related derivatives have demonstrated significant activity against Gram-positive bacteria .

Case Studies

  • Antibacterial Activity : A series of pyrrole derivatives containing halogen substituents were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. These compounds exhibited minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .
  • Anticancer Mechanisms : Research indicates that fluorinated compounds can induce apoptosis in cancer cells through mitochondrial targeting mechanisms . This suggests that this compound may also interact with mitochondrial pathways.

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